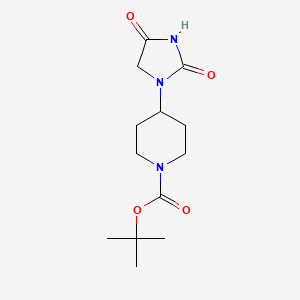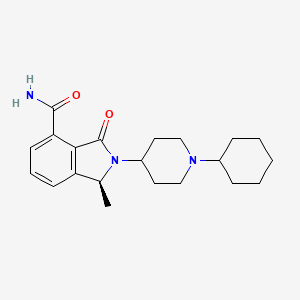
NMS-P515
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMS-P515 is a potent, orally active, and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme involved in the signaling and repair of DNA single-strand breaks, making it a significant target in oncology . This compound has shown promising results in both biochemical and cellular assays, demonstrating its potential as an anti-tumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: NMS-P515 is synthesized through an asymmetric synthesis route. The process involves a Diels–Alder reaction followed by functional group manipulation, resulting in the asymmetric synthesis of the compound with a 21% overall yield from (S)-1-furan-2-yl-ethylamine and a 95.5/4.5 enantiomeric ratio . The synthetic procedures and analytical characterization of new compounds involve the use of reagent-grade solvents and reagents, flash chromatography on silica gel, and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods: The industrial production methods for this compound are not explicitly detailed in the available literature. the compound’s preparation involves standard organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction conditions, and purification methods such as HPLC .
Chemical Reactions Analysis
Types of Reactions: NMS-P515 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s stability and interconversion of enantiomers are evaluated through these reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include N-bromosuccinimide, benzoyl peroxide, and methyl pivalate. The reaction conditions often involve heating to reflux and the use of specific solvents .
Major Products Formed: The major products formed from the reactions involving this compound include its enantiomers and various intermediates used in its synthesis. The compound’s stereospecific inhibition of PARP-1 is a key feature of its chemical behavior .
Scientific Research Applications
NMS-P515 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, this compound is used as a PARP-1 inhibitor to impair DNA damage repair and induce apoptosis in cancer cells . The compound has shown potent anti-tumor activity in both in vitro and in vivo studies, making it a valuable tool in cancer research . Additionally, this compound’s high plasma protein binding and metabolic stability make it suitable for various biochemical and pharmacological studies .
Mechanism of Action
NMS-P515 exerts its effects by inhibiting PARP-1, an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP-1, this compound impairs the DNA damage repair process, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound’s stereospecific inhibition is explained by its cocrystal structure, which allows for selective binding to the target enzyme .
Comparison with Similar Compounds
NMS-P515 is compared with other PARP-1 inhibitors such as Lynparza, Rubraca, Zejula, and Talzenna. These compounds are also used in the treatment of various cancers, including ovarian, breast, and prostate tumors . This compound’s uniqueness lies in its stereospecific inhibition and potent anti-tumor activity, which distinguishes it from other similar compounds . The compound’s high selectivity against PARP-2, PARP-3, and TNKS-1 further highlights its specificity and effectiveness .
List of Similar Compounds:- Lynparza
- Rubraca
- Zejula
- Talzenna
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)
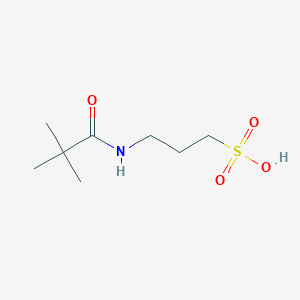
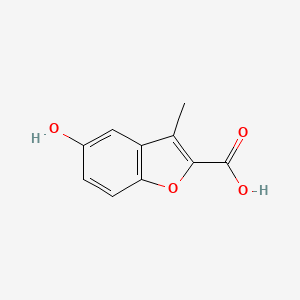
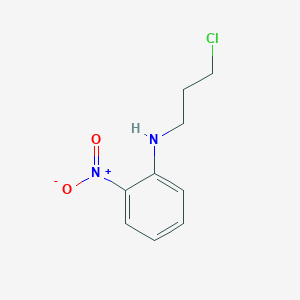
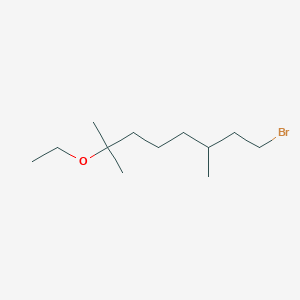
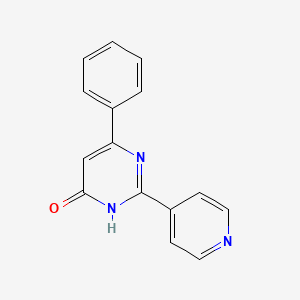
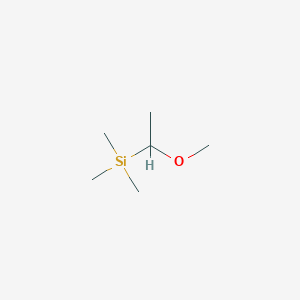
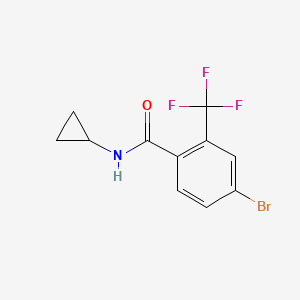
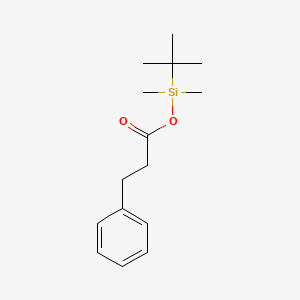
![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)
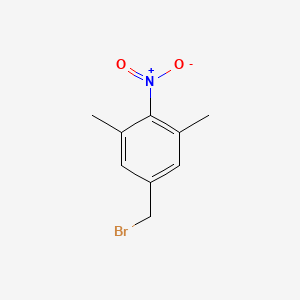
![3-[(6-Hydroxy-6-methylheptan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8609449.png)
